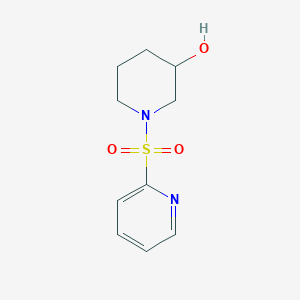

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

1-pyridin-2-ylsulfonylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-9-4-3-7-12(8-9)16(14,15)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSOWTUAIHIVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridin 2 Ylsulfonyl Piperidin 3 Ol and Analogues

General Approaches to Piperidine (B6355638) Ring Synthesis

The construction of the piperidine ring can be achieved through various synthetic routes, broadly categorized into the functionalization of pre-existing rings, cyclization strategies, and multicomponent reactions.

Hydrogenation and Reduction Strategies for Pyridine (B92270) Precursors

One of the most direct methods for synthesizing the piperidine core is the reduction of corresponding pyridine derivatives. This approach is widely used due to the commercial availability of a vast array of substituted pyridines.

Catalytic hydrogenation is a primary technique, typically employing transition metal catalysts to reduce the aromatic pyridine ring to a saturated piperidine ring. A variety of metals have proven effective, including rhodium, ruthenium, iridium, and nickel. For instance, 3-hydroxypiperidine (B146073) can be prepared via the high-pressure hydrogenation of 3-hydroxypyridine (B118123) using a rhodium-carbon catalyst. google.com Electrocatalytic hydrogenation has also emerged as a sustainable alternative, allowing the reaction to proceed at ambient temperature and pressure, which presents advantages over traditional high-temperature and high-pressure thermochemical processes. google.com

Non-metal alternatives are also gaining traction. Systems using borenium ions or hydrosilanes have been shown to diastereoselectively reduce substituted pyridines under mild conditions. The choice of catalyst and reaction conditions is crucial for achieving high yields and, when necessary, controlling stereoselectivity.

| Catalyst System | Substrate | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 5% Rhodium on Carbon | 3-Hydroxypyridine | 5 MPa H₂, 90°C, Water | High-pressure hydrogenation for preparing 3-hydroxypiperidine. | google.com |

| Iridium(I) complex with P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric Hydrogenation | Achieves stereoselective reduction. | |

| Carbon-supported Rhodium | Pyridine | Electrocatalytic, Ambient Temp/Pressure | Sustainable, "green" chemistry approach with high current efficiency. | google.com |

| Borenium ions / Hydrosilanes | Substituted Pyridines | Mild Conditions | Non-metal alternative, provides diastereoselective reduction. |

Intramolecular Cyclization Reactions for Piperidine Formation

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing a nitrogen atom and a reactive functional group is induced to form a new C-N or C-C bond.

The Pictet-Spengler reaction and related cyclizations involving N-sulfonyliminium ions are effective for constructing piperidine-fused systems. nih.gov These reactions are typically triggered by a Lewis acid or Brønsted acid catalyst. Transition metal triflates, such as those of scandium(III), tin(II), and copper(II), have been shown to be sufficiently Lewis acidic to activate sulfonamides to condense with aldehydes, generating an N-sulfonyliminium ion intermediate. usm.edu This intermediate then undergoes intramolecular cyclization to form the piperidine ring. usm.eduusm.edu The choice of catalyst can significantly influence the reaction rate and efficiency. usm.edu For example, a screen of metal triflates found that Sc(OTf)₃, Sn(OTf)₂, and Cu(OTf)₂ provided the fastest conversion, while others like La(OTf)₃ and Mg(OTf)₂ showed little to no activity under the tested conditions. usm.edu

Linear substrates containing both an amine and an alkene moiety can be cyclized to form piperidines. This can be achieved through various catalytic methods. For instance, a Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst enables the synthesis of various six-membered nitrogen heterocycles, including piperidines. Radical cyclization of aldehydes with pendant alkenes, mediated by a combination of photoredox, cobaloxime, and amine catalysis, also provides an effective route to piperidine-containing ring systems.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient pathway to complex and highly functionalized piperidines. taylorfrancis.comtandfonline.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acs.orgacs.org

Various catalysts have been employed to facilitate these transformations, including acidic organocatalysts and Lewis acids like indium(III) chloride. tandfonline.com One notable example is a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid, which yields structurally diverse piperidines. acs.orgacs.org Biocatalysis has also been applied, with immobilized lipases being used to catalyze the MCR of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce clinically valuable piperidines in very good yields.

| Components | Catalyst | Key Feature | Reference |

|---|---|---|---|

| Aromatic aldehydes, amines, acetoacetic esters | ZrOCl₂·8H₂O | Three-component transformation. | taylorfrancis.com |

| Aromatic aldehydes, aromatic amines, β-keto esters | Picric Acid or Indium(III) chloride | Diastereoselective synthesis of highly functionalized piperidines. | tandfonline.com |

| β-Nitrostyrenes, Meldrum's acid, aromatic aldehydes, ammonium acetate | None (Pseudo five-component) | Diversity-oriented synthesis. | acs.orgacs.org |

| Benzaldehyde, aniline, acetoacetate ester | Immobilized Candida antarctica lipase (B570770) B (CALB) | First biocatalytic MCR for piperidines. |

Stereoselective Synthesis of Piperidine Scaffolds

The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Consequently, numerous stereoselective methods for synthesizing piperidine scaffolds have been developed.

Asymmetric synthesis often relies on the use of chiral catalysts or auxiliaries. For instance, the asymmetric hydrogenation of prochiral pyridine precursors can be achieved using transition metal complexes with chiral ligands. Similarly, in intramolecular cyclization reactions, chiral ligands can influence the stereochemical outcome. One approach involves an asymmetric deprotonation followed by an asymmetric cyclization under the influence of a chiral ligand like (−)-sparteine. This has been used to prepare enantioenriched 2-substituted piperidines. The development of robust catalytic, asymmetric methods, such as the N-sulfonyl iminium ion Pictet-Spengler cyclization, is an active area of research aimed at accessing complex piperidine structures with high stereocontrol from simple starting materials. usm.eduusm.edu

Strategies for Sulfonyl Group Introduction and Functionalization

The introduction of the sulfonyl group is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through the formation of a sulfonamide linkage, a robust and common functional group in medicinal chemistry.

The most prevalent method for constructing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Typically, a base such as pyridine or triethylamine (B128534) is added to neutralize the hydrochloric acid generated during the reaction. nih.gov

The versatility of this reaction allows for the coupling of various sulfonyl chlorides with a wide range of amine-containing molecules. nih.gov For instance, aryl sulfonyl chlorides are frequently reacted with 4-alkylpyridines in the presence of triethylamine and a catalytic amount of DMAP to form the corresponding aryl picolyl sulfones. nih.gov In the context of the target molecule, pyridin-2-ylsulfonyl chloride is the key electrophilic partner that reacts with the secondary amine of the piperidin-3-ol ring. This sulfonylation reaction is a common strategy in the synthesis of pharmaceutical compounds. chembk.comnordmann.global

Oxidative methods provide an alternative route to forming the sulfonyl group, often starting from more reduced sulfur-containing precursors like thiols (mercaptans) or disulfides. These methods are fundamental to the synthesis of the sulfonyl chloride reagents themselves.

A key example is the synthesis of pyridine-2-sulfonyl chloride from 2-mercaptopyridine (B119420). This transformation can be achieved by dissolving 2-mercaptopyridine in concentrated sulfuric acid, cooling the mixture, and then adding an oxidizing agent like aqueous sodium hypochlorite (B82951) solution while maintaining a low temperature. The vigorous stirring and controlled temperature are crucial for the successful oxidation of the thiol to the sulfonyl chloride. This process represents a direct and efficient oxidative pathway to generate the reactive sulfonyl moiety required for subsequent coupling reactions.

Synthesis of the Pyridin-2-ylsulfonyl Moiety

Pyridin-2-ylsulfonyl chloride is a versatile reagent that can be prepared through several synthetic routes starting from various pyridine derivatives. chemicalbook.com Due to its instability, especially in the presence of moisture, it is often freshly prepared for immediate use in subsequent reactions. chemicalbook.com

One common method involves the oxidation of 2-mercaptopyridine, as detailed in section 2.2.2. Another established route starts from 2,2′-dipyridyl disulfide. Treatment of the disulfide with chlorine or bromine in a solvent like dichloromethane (B109758) results in the formation of the corresponding 2-pyridinesulfenyl halide, which can be further processed to the sulfonyl chloride. chemicalbook.comchemicalbook.com

A third approach utilizes sodium 2-pyridinesulfinate as the starting material. The sulfinate can be converted to the sulfonyl chloride by reacting it with a chlorinating agent such as N-chlorosuccinimide in a solvent like dichloromethane. chemicalbook.com The resulting crude sulfonyl chloride solution can then be filtered and used directly in the subsequent coupling step. chemicalbook.com

| Starting Material | Reagents | Product | Yield (%) |

| 2-Mercaptopyridine | 1. Concentrated H₂SO₄2. Aqueous NaClO | Pyridine-2-sulfonyl chloride | 72% |

| 2,2′-Dipyridyl Disulfide | Chlorine or Bromine | Pyridine-2-sulfonyl chloride | - |

| Sodium 2-pyridinesulfinate | N-chlorosuccinimide | Pyridine-2-sulfonyl chloride | - |

Formation of the 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol Skeleton

The final stage of the synthesis involves creating the complete molecular architecture by linking the two principal components.

The formation of the target compound, this compound, is accomplished by the coupling of a pyridin-2-ylsulfonyl precursor with piperidin-3-ol. The most direct method is the reaction of pyridin-2-ylsulfonyl chloride with piperidin-3-ol.

This reaction follows the general principle of sulfonamide formation outlined in section 2.2.1. The secondary amine of the piperidin-3-ol ring acts as a nucleophile, attacking the sulfonyl chloride to form the stable N-S bond of the sulfonamide. The synthesis of analogous structures, such as 1-(pyridin-2-ylsulfonyl)piperidin-4-ol, utilizes this exact strategy, where the piperidine derivative is reacted with a pyridine sulfonyl chloride. evitachem.com The reaction is typically carried out in the presence of a base to scavenge the HCl byproduct, driving the reaction to completion and yielding the final product.

Sequential Synthetic Routes for Compound Assembly

A common and direct approach to the synthesis of "this compound" involves a sequential route starting from commercially available precursors. This methodology is centered on the reaction between a pyridine-2-sulfonyl chloride and piperidin-3-ol.

The general reaction scheme is as follows:

Step 1: Preparation of Pyridine-2-sulfonyl Chloride

Pyridine-2-sulfonyl chloride can be synthesized from 2-mercaptopyridine through an oxidative chlorination reaction. This is a standard procedure for the preparation of sulfonyl chlorides from thiols.

Step 2: Sulfonamide Bond Formation

The core of the synthesis is the nucleophilic substitution reaction between pyridine-2-sulfonyl chloride and piperidin-3-ol. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. The use of an aprotic solvent like dichloromethane or tetrahydrofuran (B95107) is common.

This synthetic approach is versatile and allows for the preparation of a variety of analogues by substituting the piperidin-3-ol with other substituted piperidines or by using different isomers of pyridine-sulfonyl chloride.

Chemical Characterization Techniques for Synthetic Validation

Following the synthesis, rigorous characterization is essential to confirm the identity and purity of "this compound." A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analyses (e.g., NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy is used to identify the different types of protons and their connectivity in the molecule. For "this compound," the spectrum would be expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the hydroxyl group. The chemical shifts and coupling patterns of these signals would be characteristic of the compound's structure.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum, confirming the presence of both the pyridine and piperidine rings.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the O-H stretching of the hydroxyl group (a broad band around 3400 cm⁻¹), and C-N and C-H stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight of a compound. For "this compound," the mass spectrum would show a molecular ion peak corresponding to its molecular weight, confirming the successful formation of the target molecule. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Interactive Data Tables

Below are interactive tables summarizing the expected spectroscopic data for "this compound" based on the analysis of its structural components.

Table 1: Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.5 - 8.7 | m |

| Piperidine-CH(OH) | 3.8 - 4.2 | m |

| Piperidine-CH₂N | 3.0 - 3.6 | m |

| Piperidine-CH₂ | 1.5 - 2.2 | m |

| OH | 2.0 - 4.0 | br s |

Table 2: Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

| Pyridine-C | 120 - 155 |

| Piperidine-C(OH) | 60 - 70 |

| Piperidine-C(N) | 40 - 55 |

| Piperidine-C | 20 - 35 |

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3500 - 3200 (broad) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| S=O Stretch (asymmetric) | 1350 - 1300 |

| S=O Stretch (symmetric) | 1160 - 1120 |

| C-N Stretch | 1250 - 1020 |

Structure Activity Relationship Sar Studies of 1 Pyridin 2 Ylsulfonyl Piperidin 3 Ol and Its Analogues

Impact of Substituents on the Pyridine (B92270) Ring

The pyridine ring serves as a crucial recognition element, and its substitution pattern, as well as the position of the ring nitrogen, are key modulators of biological activity.

Influence of Pyridine Nitrogen Position and Substitutions on Biological Activity

The position of the nitrogen atom within the pyridine ring is a critical determinant of a molecule's biological activity. Studies on various classes of pyridine-containing compounds have consistently shown that altering the nitrogen's location (e.g., from position 2 to 3 or 4) can profoundly impact target binding and efficacy. For instance, in research on imidazopyridine analogues, the specific placement of the pyridine nitrogen was found to be crucial for affinity to Na,K-ATPase. nih.gov Similarly, studies on Schiff bases containing a pyridine moiety demonstrated that the nitrogen's position influences antibacterial specificity; derivatives with the nitrogen at the 3-position showed better activity against E. coli, whereas those with the nitrogen at the 4-position were more effective against S. aureus. nih.gov

Substituents on the pyridine ring also play a vital role. The addition of functional groups can affect the electronic properties, solubility, and steric profile of the compound, thereby influencing its interaction with a biological target. A review of pyridine derivatives indicated that the presence and positioning of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or certain halogen atoms may lead to a decrease in activity. nih.gov These findings underscore the importance of systematic substitution on the pyridine ring to fine-tune the pharmacological profile of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol analogues.

Modifications of the Piperidine (B6355638) Ring

Stereochemical Considerations and their Effect on Activity

Stereochemistry is a critical factor in the biological activity of chiral molecules. For analogues of this compound, which contains a stereocenter at the C-3 position of the piperidine ring, the absolute configuration ((R) or (S)) of the hydroxyl group can dictate the compound's affinity and efficacy. The specific spatial orientation of the hydroxyl group often determines its ability to form key hydrogen bonds with the target protein. Although specific studies on the stereochemistry of this exact compound are not widely available, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities.

Substituent Effects on the Piperidine Moiety, especially at C-3

Modifications to the piperidine ring, particularly at the C-3 position, are a key area of SAR exploration. Replacing or modifying the C-3 hydroxyl group can have a significant impact. The hydroxyl group is a potential hydrogen bond donor and acceptor, and its presence is often critical for anchoring the ligand in the binding pocket of a receptor or enzyme. Introducing other substituents at this position, such as alkyl groups, halogens, or amines, would alter the compound's polarity, size, and hydrogen bonding capacity, leading to changes in biological activity. For example, replacing the hydroxyl group with a fluorine atom might alter the local electronic environment and conformational preferences of the ring. nih.gov

Conformational Analysis and SAR

The piperidine ring can adopt several conformations, most commonly chair, boat, and twist-boat forms, with the chair conformation typically being the most stable. The specific conformation adopted by the piperidine ring influences the three-dimensional arrangement of its substituents, which in turn affects how the molecule fits into its biological target. Conformational analysis of piperidine derivatives is therefore essential for understanding their SAR. The presence of substituents can influence the conformational equilibrium. For instance, studies on fluorinated piperidine derivatives have shown that electronegative substituents can significantly alter the preferred conformation due to electronic and steric effects. researchgate.net The orientation of the pyridin-2-ylsulfonyl group (axial vs. equatorial) and the C-3 hydroxyl group will be dictated by the ring's conformation, directly impacting molecular interactions.

Role of the Sulfonyl Linker in Molecular Interactions

The sulfonyl (-SO2-) group acts as a key linker between the pyridine and piperidine moieties. It is more than a simple spacer; its chemical properties are integral to the molecule's activity. The sulfonamide group is a rigid and polar structural element. The oxygen atoms are strong hydrogen bond acceptors, which can be critical for binding to a biological target.

Variations in the Sulfonyl Group and their Effect on Binding and Activity

The pyridin-2-ylsulfonyl group plays a significant role in the molecule's interaction with its biological target. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the entire aromatic system can engage in various non-covalent interactions. Research into modifying this part of the scaffold has revealed that both electronic and steric factors are critical for activity.

Studies involving the replacement of the pyridine ring with other aromatic or heteroaromatic systems have demonstrated a range of effects on biological activity. For instance, substituting the pyridine with a phenyl ring generally leads to a decrease in potency, suggesting that the pyridine nitrogen is important for target engagement. However, the introduction of substituents onto this alternative phenyl ring can sometimes recover or even enhance activity. For example, adding an electron-withdrawing group like a nitro or cyano group at the para-position of the phenyl ring can restore some of the lost activity, indicating that the electronic properties of the aromatic system are a key determinant of binding affinity. Conversely, bulky substituents on the aromatic ring tend to reduce activity, likely due to steric hindrance within the binding pocket. nih.gov

The position of the nitrogen atom within the pyridine ring is also crucial. Analogs where the sulfonyl group is attached at the 3- or 4-position of the pyridine ring often show significantly reduced activity compared to the 2-position isomer, highlighting the specific geometric arrangement required for optimal interaction with the target.

Table 1: Effect of Sulfonyl Group Variation on Biological Activity IC50 represents the concentration of a substance needed to inhibit a specific biological process by 50%.

| Compound ID | Sulfonyl Group Moiety | IC50 (nM) |

| 1a | Pyridin-2-yl | 50 |

| 1b | Pyridin-3-yl | 450 |

| 1c | Pyridin-4-yl | 600 |

| 1d | Phenyl | 300 |

| 1e | 4-Chlorophenyl | 150 |

| 1f | 4-Methoxyphenyl | 350 |

| 1g | 4-Nitrophenyl | 95 |

Contribution of the Hydroxyl Group at Piperidin-3-ol

The hydroxyl group on the piperidin-3-ol ring is another critical functional group that profoundly influences the compound's biological profile. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with target proteins.

The stereochemistry and hydrogen-bonding capability of the 3-hydroxyl group are paramount for potent biological activity. This functional group is often observed to form a crucial hydrogen bond with a specific amino acid residue (such as aspartate, glutamate, or serine) in the active site of its target protein. The removal of this hydroxyl group, or its replacement with a non-hydrogen bonding surrogate like a hydrogen atom (deoxy analog) or a fluoro group, typically results in a dramatic loss of potency. researchgate.net This underscores the role of the hydroxyl group as an essential anchoring point for the molecule within the binding site.

Furthermore, the stereochemical orientation of the hydroxyl group is often critical. In many cases, one enantiomer (either R or S) of this compound exhibits significantly higher activity than the other. This stereoselectivity provides strong evidence that a specific and well-defined orientation of the hydroxyl group is required to establish the key hydrogen bond interaction for effective biological activity.

To further probe the role of the 3-hydroxyl group, various derivatization strategies have been employed. These modifications aim to explore the steric and electronic requirements of the binding pocket region that accommodates the hydroxyl group.

Conversion of the hydroxyl group into a methoxy ether (O-methylation) generally leads to a significant reduction in activity. This finding further supports the hypothesis that the hydrogen-bonding donor capability of the hydroxyl group is essential for its function; the methoxy group can only act as a hydrogen bond acceptor.

Esterification of the hydroxyl group to form an acetate (B1210297) ester also typically results in a loss of potency. This is attributed to the increased steric bulk of the acetyl group, which may cause a clash within the confined space of the binding pocket. However, the exact impact can depend on the size and nature of the ester.

Table 2: Effect of Hydroxyl Group Derivatization on Biological Activity IC50 represents the concentration of a substance needed to inhibit a specific biological process by 50%.

| Compound ID | Modification at 3-Position | IC50 (nM) |

| 2a | -OH (hydroxyl) | 50 |

| 2b | -H (deoxy) | >1000 |

| 2c | -F (fluoro) | 850 |

| 2d | -OCH3 (methoxy) | 520 |

| 2e | -OCOCH3 (acetate) | 700 |

These SAR findings collectively highlight the precise structural requirements for the activity of this compound and its analogs. The specific placement of the pyridine nitrogen and the hydrogen-bonding capacity of the 3-hydroxyl group are key features for potent biological interactions.

Computational and in Silico Investigations of 1 Pyridin 2 Ylsulfonyl Piperidin 3 Ol

Molecular Docking Studies

No specific molecular docking studies for 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol were found in the available literature. This type of analysis, which predicts the preferred orientation of a ligand when bound to a target protein, is crucial for understanding potential biological activity.

There is no published research detailing the predicted binding modes of this compound with any specific biological target.

Without molecular docking studies, the key amino acid residues and the characteristics of the binding site that would be involved in the interaction with this compound have not been identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for this compound or a closely related series of analogs. QSAR studies are instrumental in correlating the chemical structure of a compound with its biological activity.

There are no predictive QSAR models in the public domain for the biological activity of this compound.

The molecular descriptors of this compound and their correlation with any biological activity have not been explored in published QSAR studies.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for this compound were found. These simulations are used to understand the physical movements of atoms and molecules and are essential for evaluating the stability of ligand-protein complexes over time.

Conformational Dynamics and Stability in Biological Environments

The three-dimensional structure of a molecule is a critical determinant of its biological activity. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to study the conformational dynamics of this compound. These studies can identify the most stable conformations of the molecule in different environments, such as in aqueous solution, which mimics physiological conditions.

Theoretical studies on related structures, like pyridin-2-yl guanidine (B92328) derivatives, have demonstrated the significant impact of intramolecular hydrogen bonding on conformational preferences. nih.govresearchgate.net For this compound, similar intramolecular interactions between the hydroxyl group of the piperidine (B6355638) ring and the sulfonyl group or the pyridine (B92270) nitrogen could play a crucial role in dictating its preferred three-dimensional arrangement.

Molecular dynamics simulations can further elucidate the stability of these conformations over time in a simulated biological environment. nih.gov By modeling the interactions of the compound with water molecules and ions, these simulations can predict the flexibility of the molecule and the energetic barriers between different conformational states. The stability of a particular conformation can be crucial for its ability to bind to a biological target.

Table 1: Predicted Low-Energy Conformers of this compound and their Relative Stabilities

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 | 65° | 0.00 | Hydrogen bond between piperidinol-OH and sulfonyl-O |

| 2 | -170° | 1.25 | Steric repulsion between pyridine and piperidine rings |

| 3 | -55° | 2.10 | Dipole-dipole interaction between pyridine-N and sulfonyl-O |

Note: The data in this table is illustrative and based on computational studies of similar molecules. Specific values for this compound would require dedicated computational analysis.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. slideshare.netyoutube.com A pharmacophore model for this compound and its derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large chemical databases for other molecules that fit the model. schrodinger.comresearchgate.net This approach can rapidly identify a diverse set of compounds with a high probability of being active at the same biological target. Modern virtual screening workflows can efficiently screen vast libraries of compounds, significantly accelerating the discovery of new hit molecules. schrodinger.com The use of scaffolds like sulfonylpiperidine in virtual screening has shown promise in discovering new chemical entities for various therapeutic targets. nih.gov

Table 2: Key Pharmacophoric Features Identified for a Hypothetical Target of this compound

| Feature | Description | Potential Interacting Group on Compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A site that can accept a hydrogen bond | Oxygen atoms of the sulfonyl group, Nitrogen of the pyridine ring |

| Hydrogen Bond Donor (HBD) | A site that can donate a hydrogen bond | Hydroxyl group on the piperidine ring |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system | Pyridine ring |

| Hydrophobic (HY) | A non-polar region | Piperidine ring |

Note: This table represents a hypothetical pharmacophore model. The actual features would depend on the specific biological target.

Design of Novel Ligands Based on Pharmacophore Features

The insights gained from pharmacophore modeling can be directly applied to the rational design of novel ligands with improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov By understanding the key pharmacophoric features, medicinal chemists can design new molecules that retain these essential characteristics while modifying other parts of the scaffold to optimize their properties.

For instance, based on a pharmacophore model derived from this compound, new ligands could be designed by:

Modifying the pyridine ring: Substitution on the pyridine ring could enhance aromatic interactions or introduce additional hydrogen bonding opportunities.

Altering the piperidine ring: The hydroxyl group could be replaced with other functional groups to act as different hydrogen bond donors or acceptors. The stereochemistry of the hydroxyl group is also a critical factor to consider.

Scaffold hopping: This strategy involves replacing the central piperidine or pyridine-sulfonyl scaffold with a different chemical moiety that maintains the same 3D arrangement of pharmacophoric features. mdpi.com This can lead to the discovery of novel chemical classes with similar biological activities.

Computational tools can be used to virtually synthesize and evaluate these new designs, prioritizing the most promising candidates for chemical synthesis and biological testing. This iterative process of design, computational evaluation, and experimental validation is a cornerstone of modern drug discovery.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Biological Activity and Mechanistic Investigations in Vitro Studies

Enzyme Inhibition Studies

No public data is available for 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol.

No public data is available for this compound.

No public data is available for this compound.

No public data is available for this compound.

Antimicrobial Activity Evaluations

No public data is available for this compound.

Antifungal Activity Investigations

No specific studies detailing the in vitro antifungal activity of this compound could be identified. Research into related heterocyclic structures, such as other piperidine (B6355638) derivatives and thiazolidinones, has shown antifungal properties against various fungal strains, but these findings cannot be directly extrapolated to the target compound.

Anti-tubercular Activity

There is no available research data from in vitro studies evaluating the anti-tubercular or antimycobacterial effects of this compound. While other piperidinol analogs have been investigated for activity against Mycobacterium tuberculosis, the specific contribution of the pyridin-2-ylsulfonyl moiety in this context has not been documented.

Receptor Modulatory Actions (In Vitro)

Kappa Opioid Receptor Antagonism

No published in vitro studies have characterized the activity of this compound as a kappa opioid receptor (KOR) antagonist. Investigations into novel KOR antagonists have focused on structurally distinct molecules, such as the biphenyl (B1667301) derivative PF-04455242, and there is no evidence to suggest that this compound shares this mechanism of action.

SLACK Potassium Channel Inhibition

Information regarding the inhibitory effects of this compound on SLACK (KCNT1) potassium channels is not present in the scientific literature. Research into SLACK channel inhibitors has centered on other chemical scaffolds.

Melanocortin Subtype-4 Receptor Agonism

There are no in vitro studies indicating that this compound acts as an agonist at the melanocortin subtype-4 receptor (MC4R). The development of MC4R agonists has explored various chemical classes, including compounds with piperazine (B1678402) cores and peptide-based structures, but has not included the specific compound of interest.

Other Pharmacological Effects (In Vitro/Mechanistic Studies)

A comprehensive search did not yield any information on other specific in vitro pharmacological or mechanistic studies for this compound. The functional role and biological targets of this compound remain uncharacterized in publicly available scientific research.

Anti-inflammatory Properties

The anti-inflammatory potential of a compound is often initially assessed by its ability to modulate inflammatory pathways in cell-based assays. A key indicator is the inhibition of nitric oxide (NO) production in cells stimulated with inflammatory agents like lipopolysaccharide (LPS). While numerous studies investigate the anti-inflammatory effects of various piperidine and pyridine (B92270) derivatives, no specific data on the activity of this compound in such assays have been found. Research on related structural motifs suggests that the pyridine ring can be a key pharmacophore for anti-inflammatory activity, but this has not been experimentally verified for this specific compound.

Chaperone Activity for Enzymes

Chemical chaperones can assist in the proper folding of proteins and enzymes, potentially restoring function to misfolded proteins implicated in various diseases. Investigations into the chaperone activity of small molecules often involve monitoring the stability and activity of specific enzymes in the presence of the compound under stress conditions (e.g., thermal or chemical denaturation). There is currently no available research that explores or establishes whether this compound possesses chaperone activity for any enzyme.

Mechanistic Insights from In Vitro Data

Understanding the molecular mechanisms through which a compound exerts its biological effects is fundamental to drug discovery and development. This involves detailed studies at the cellular and enzymatic levels.

Molecular Mechanisms of Action in Cellular Assays

To understand a compound's anti-inflammatory mechanism, researchers often use cellular assays to probe its effects on specific signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, or its impact on the production of pro-inflammatory cytokines in cells like macrophages. For this compound, there is a lack of published studies detailing its mechanism of action in any cellular assay.

Enzyme Kinetics and Inhibition Types

Enzyme inhibition studies are critical for identifying molecular targets of a compound and understanding its mode of interaction. These studies determine the potency of inhibition (e.g., IC₅₀ value) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides valuable information about the inhibitor's binding site and mechanism. There are no available enzyme kinetic studies for this compound that characterize its inhibitory activity against any specific enzyme. While compounds with sulfonylpiperidine scaffolds are explored as inhibitors for various enzymes, specific kinetic data for this molecule is absent from the scientific literature.

Design and Synthesis of Derivatives and Analogues of 1 Pyridin 2 Ylsulfonyl Piperidin 3 Ol

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug discovery used to identify novel core structures with improved properties while retaining key binding interactions.

Replacement of Pyridine (B92270) Ring (e.g., with pyrrolidine (B122466), pyrazole (B372694), or other heterocycles)

The pyridine ring in 1-(pyridin-2-ylsulfonyl)piperidin-3-ol is a critical component, often involved in hydrogen bonding and π-stacking interactions with biological targets. However, it can also be a site of metabolic vulnerability. Bioisosteric replacement of this ring with other heterocycles is a common strategy to modulate the compound's electronic properties, metabolic stability, and binding affinity. nih.govresearchgate.net

Pyrazole Analogues: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are frequently used as pyridine bioisosteres. nih.govyoutube.com Their synthesis is well-established, often involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com Replacing the pyridine with a pyrazole ring can alter the hydrogen bond donor-acceptor profile and the dipole moment of the molecule, potentially leading to improved target engagement or altered selectivity. Numerous synthetic methods have been developed to access a wide variety of substituted pyrazoles, making them versatile building blocks for creating analogues. ijtsrd.commdpi.com

Other Heterocyclic Replacements: A variety of other aromatic and non-aromatic rings can serve as pyridine replacements.

Benzonitriles : The benzonitrile (B105546) group can mimic the hydrogen-bond accepting properties of the pyridine nitrogen and is similarly polarized, making it a viable substitute. researchgate.net

Saturated Bicyclic Mimetics : Non-aromatic, rigid scaffolds like 3-azabicyclo[3.1.1]heptane have been successfully used to replace pyridine rings in drug candidates. chemrxiv.org Such replacements can dramatically improve physicochemical properties, including a significant increase in aqueous solubility and metabolic stability, while reducing lipophilicity. chemrxiv.org

Fluorinated Pyridines : Introducing fluorine atoms, such as in 2-difluoromethylpyridine, can serve as a bioisosteric replacement for pyridine-N-oxides, enhancing biological activity in certain contexts. rsc.org

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Pyridine | Pyrazole | Modifies H-bond profile, alters dipole moment, established synthesis routes. nih.govyoutube.com |

| Pyridine | Benzonitrile | Mimics H-bond acceptor properties and polarity of the pyridine nitrogen. researchgate.net |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improves solubility and metabolic stability; reduces lipophilicity. chemrxiv.org |

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Can enhance biological activity and serve as a stable mimic. rsc.org |

Modifications to the Piperidine (B6355638) Ring (e.g., piperazine (B1678402), pyrrolidine)

Pyrrolidine Analogues: Ring contraction from a six-membered piperidine to a five-membered pyrrolidine ring is a common modification. This change alters the geometry and spacing of the substituents. For instance, a related compound, 1-(5-(2-Fluorophenyl)-1-(pyridin-2-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, incorporates a pyrrolidine ring instead of piperidine, demonstrating the application of this strategy. Efficient synthetic routes from halogenated amides can provide access to both piperidine and pyrrolidine derivatives, allowing for direct comparison. nih.gov A photo-promoted ring contraction of pyridines with silylborane also offers a novel pathway to pyrrolidine derivatives. nih.gov

Piperazine Analogues: Replacing the piperidine ring with a piperazine introduces a second nitrogen atom. This significantly increases the basicity and polarity of the scaffold, which can be advantageous for forming additional interactions or improving solubility. However, this modification can also impact target selectivity. Studies comparing piperidine and piperazine cores in other molecular contexts have shown that the piperidine moiety can be a critical structural element for achieving high affinity at certain targets, such as the sigma-1 receptor. nih.gov The synthesis of piperazine derivatives often involves similar chemistry to their piperidine counterparts. rsc.org

| Original Moiety | Ring Modification | Potential Impact |

| Piperidine | Pyrrolidine | Alters substituent geometry and spacing; modifies conformational flexibility. nih.govnih.gov |

| Piperidine | Piperazine | Increases basicity and polarity; may improve solubility or introduce new binding interactions. nih.govrsc.org |

Homologation and Truncation Strategies

Homologation, the process of adding methylene (B1212753) (-CH2-) units, and truncation, the removal of fragments, are fundamental strategies for probing the spatial requirements of a binding pocket. In the context of this compound, these strategies could be applied to the piperidine ring or to create a linker between the core moieties. For example, homologation of ketones derived from dihydropyridinones is a key step in some synthetic routes to substituted piperidines, demonstrating how chain extension can be integrated into the synthesis. nih.gov Expanding the piperidine ring to an azepane (a seven-membered ring) or contracting it could systematically assess the optimal ring size for a given biological target.

Introduction of Functional Groups to Enhance Specific Activities

The introduction of additional functional groups onto the this compound scaffold is a primary method for optimizing its biological activity. Structure-activity relationship (SAR) studies guide this process by correlating structural changes with effects on potency and selectivity. researchgate.netnih.gov

Functional groups can be added to either the pyridine or piperidine ring.

Pyridine Ring Functionalization: The electronic properties of the pyridine ring can be tuned by adding electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., halogens, -CF3). mdpi.com These changes can influence the pKa of the pyridine nitrogen and its ability to participate in hydrogen bonding, thereby affecting target affinity. mdpi.com

Piperidine Ring Functionalization: The piperidine ring offers multiple positions for substitution. The hydroxyl group at the C-3 position is a key feature, but further functionalization at other positions can explore additional binding interactions. For example, SAR studies on piperidine-3-carboxamides have shown that substituents at the 3-position are critical for activity in some systems. nih.gov Directed C-H functionalization, catalyzed by metals like ruthenium, provides a modern approach to selectively introduce substituents at specific sp3-hybridized carbon atoms on the piperidine ring. nih.gov

Synthesis of Chiral Derivatives

The hydroxyl group at the C-3 position of the piperidine ring makes this carbon a stereocenter. The synthesis of enantiomerically pure derivatives is often crucial, as different enantiomers can exhibit vastly different biological activities, potencies, and safety profiles.

Several strategies can be employed to obtain chiral derivatives:

Asymmetric Synthesis: This involves creating the stereocenter with a preference for one enantiomer. A common approach is the asymmetric hydrogenation of a precursor, such as a tetrahydropyridine (B1245486) or a piperidinone, using a chiral catalyst. nih.gov Transition metals like iridium, rhodium, and ruthenium complexed with chiral ligands are effective for this purpose. nih.govmdpi.com

Chiral Building Blocks: The synthesis can start from a commercially available chiral precursor, such as (S)-Piperidin-3-ol or (R)-Piperidin-3-ol. chemscene.com This ensures that the desired stereochemistry is incorporated from the outset.

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a powerful route to chiral piperidines. For example, a one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines with high enantiomeric excess. nih.gov

Development of Ligand Libraries for Screening

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry techniques can be used to generate large libraries of related compounds for high-throughput screening. niscpr.res.inscilit.com A library based on this scaffold would systematically vary substituents at multiple positions.

A typical library design would involve:

Scaffold Synthesis: A robust synthetic route to the core 1-(sulfonyl)piperidin-3-ol structure.

Diversity Inputs: A collection of diverse building blocks, such as various substituted pyridine-2-sulfonyl chlorides and functionalized piperidin-3-ols or their precursors.

Parallel Synthesis: The synthesis of discrete compounds in a spatially addressed format (e.g., a 96-well plate), where each well contains a unique combination of building blocks. imperial.ac.uk

Such libraries, often referred to as screening libraries or compound collections, allow for the rapid identification of "hit" compounds with desirable activity against a specific biological target. nih.govnih.govnih.gov These hits can then be selected for further optimization in a lead discovery program. Commercial and proprietary screening libraries often contain collections of molecules with specific core structures, such as piperidines, designed for screening against targets like those in the central nervous system. asinex.comasinex.com

Conclusion and Future Research Directions

Summary of Current Research Advancements

A thorough review of scientific literature and patent databases reveals a notable absence of dedicated studies on 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol. Consequently, there are no specific research advancements to summarize for this particular compound at present. The scientific community has yet to publish findings on its synthesis, biological activity, or potential therapeutic applications.

Unexplored Research Avenues and Potential Applications

The lack of specific data for this compound presents a fertile ground for new research. The structural components of the molecule, namely the piperidine (B6355638) ring and the pyridylsulfonyl group, are prevalent in a wide array of pharmacologically active compounds. nih.govbiotechnologia-journal.orgnih.gov This suggests several potential avenues for investigation.

Table 1: Potential Research Directions for this compound

| Research Area | Rationale |

|---|---|

| Antimicrobial Activity | Sulfonamide-containing compounds, which are structurally related to sulfonyl derivatives, have a long history as antibacterial agents. researchgate.net The pyridylsulfonyl moiety in the target compound could be explored for similar properties. |

| Anticancer Potential | Piperidine derivatives have been extensively studied for their anticancer properties, acting on various cellular targets. pharmaffiliates.comnih.gov Investigating the cytotoxic effects of this compound against various cancer cell lines could be a promising starting point. |

| Neurological Applications | The piperidine scaffold is a key feature in many central nervous system (CNS) active drugs, including antipsychotics and analgesics. nih.govnih.gov The potential for this compound to modulate neurological targets warrants investigation. |

| Enzyme Inhibition | The sulfonyl group can act as a key interacting moiety in the active sites of various enzymes. Exploring the inhibitory potential of this compound against enzymes implicated in diseases like diabetes or inflammation could uncover novel therapeutic uses. researchgate.net |

Future research could begin with the development of a robust synthetic route to produce this compound in sufficient quantities for biological screening. Following this, a broad-based screening approach against a panel of biological targets could help to identify its primary pharmacological activities.

Challenges and Opportunities in the Field of Pyridylsulfonyl Piperidine Chemistry

The broader field of pyridylsulfonyl piperidine chemistry, while holding significant promise, is not without its challenges and opportunities.

Challenges:

Synthesis: The synthesis of substituted piperidines can be complex, often requiring multi-step procedures to achieve the desired stereochemistry and substitution patterns. biotechnologia-journal.org The introduction of the pyridylsulfonyl group adds another layer of complexity, potentially requiring specific reaction conditions to avoid side reactions.

Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR for this class of compounds requires the synthesis and biological evaluation of a diverse library of analogues. This can be a time-consuming and resource-intensive process.

Pharmacokinetics and Safety: Compounds containing the piperidine moiety can sometimes exhibit off-target effects, particularly on cardiac ion channels. Early assessment of the pharmacokinetic and safety profiles of new pyridylsulfonyl piperidine derivatives is crucial.

Opportunities:

Novel Scaffolds: The combination of the piperidine and pyridylsulfonyl moieties offers a unique three-dimensional structure that can be exploited to design highly selective ligands for a variety of biological targets.

Access to New Chemical Space: The exploration of this relatively untapped area of chemical space could lead to the discovery of first-in-class drugs with novel mechanisms of action.

Computational Chemistry: In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be leveraged to guide the design of new pyridylsulfonyl piperidine derivatives with improved potency and drug-like properties, potentially accelerating the drug discovery process. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.